molecular formula C19H15F2N3O5S B6585838 N-(3,5-difluorophenyl)-2-[3-(3-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251591-43-1

N-(3,5-difluorophenyl)-2-[3-(3-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Número de catálogo: B6585838
Número CAS: 1251591-43-1
Peso molecular: 435.4 g/mol
Clave InChI: ONWDMDYBYFORDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-difluorophenyl)-2-[3-(3-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a small molecule featuring a dihydropyridazinone core substituted with a 3-methoxybenzenesulfonyl group and an acetamide-linked 3,5-difluorophenyl moiety. The dihydropyridazinone scaffold is a known pharmacophore in medicinal chemistry, often associated with bioactivity due to its hydrogen-bonding capacity and structural rigidity . This compound’s structural complexity suggests applications in targeting protein-protein interactions or enzymatic systems, though specific therapeutic indications require further validation.

Propiedades

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-(3-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O5S/c1-29-15-3-2-4-16(10-15)30(27,28)18-5-6-19(26)24(23-18)11-17(25)22-14-8-12(20)7-13(21)9-14/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWDMDYBYFORDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,5-difluorophenyl)-2-[3-(3-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₅F₂N₃O₅S
Molecular Weight435.4 g/mol
CAS Number1251591-43-1

Synthesis

The synthesis of this compound typically involves multi-step reactions, where key intermediates are formed through the reaction of 3,5-difluoroaniline with various sulfonamide derivatives and pyridazine precursors. The process includes careful control of reaction conditions to optimize yield and purity.

Anti-inflammatory Activity

Research indicates that compounds containing the sulfonamide moiety exhibit potent anti-inflammatory effects. In a study comparing various derivatives, N-(3,5-difluorophenyl)-2-[3-(3-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide showed significant inhibition of edema in animal models, comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Cytotoxic Effects

The cytotoxicity of this compound was evaluated using a full NCI 59 cell line panel assay. Results indicated that it exhibited selective growth inhibition against certain cancer cell lines. The percentage growth inhibition (GI %) was recorded across various cell types, showing promising potential as an anticancer agent .

COX-1/COX-2 Inhibition

The compound's mechanism of action includes the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. In vitro assays demonstrated that it effectively inhibited these enzymes, contributing to its anti-inflammatory properties .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anti-inflammatory Activity : In a controlled experiment, the compound was administered to rats with induced inflammation. The results showed a reduction in swelling by up to 82.9%, indicating its efficacy compared to traditional treatments .
  • Cytotoxicity Assessment : A detailed cytotoxicity study revealed that at a concentration of 10 µM, the compound inhibited cell growth in several cancer lines with varying degrees of effectiveness. Notably, it showed better results than some known anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the sulfonamide group or the introduction of different substituents on the pyridazine ring have been shown to affect both anti-inflammatory and cytotoxic activities significantly.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Binding Affinity (kcal/mol) Purity
Target Compound Dihydropyridazinone 3-Methoxybenzenesulfonyl, 3,5-difluorophenyl ~437.07 Not reported 95%
CPX (Compound X) Dihydropyridazinone Furan-2-yl, 6-oxo-1,6-dihydropyridin-3-yl formamido ~449.4* -8.1 Unspecified
2-[3-(Naphthalen-1-yl)-6-oxo-... Dihydropyridazinone Naphthalen-1-yl 301.35 Not reported 95%
2-[3-(3-Methoxyphenyl)-6-oxo-... Dihydropyridazinone 3-Methoxyphenyl ~318.3 Not reported 95%

*Calculated based on CPX’s structure in .

Key Observations:

Substituent Effects: The 3-methoxybenzenesulfonyl group in the target compound distinguishes it from analogs like CPX (furan-2-yl) and EN300-303269 (naphthalen-1-yl). The 3,5-difluorophenyl moiety increases lipophilicity (logP) relative to non-fluorinated analogs, which may influence membrane permeability and target engagement .

Binding Affinity :

  • CPX demonstrated the highest binding affinity (-8.1 kcal/mol) among screened compounds in , attributed to its dual heterocyclic substituents. The target compound’s sulfonyl group may offer steric or electronic advantages over CPX’s formamido group, but experimental validation is lacking.

Purity and Stability :

  • All listed compounds (target, EN300-303269, 3-methoxyphenyl analog) meet 95% purity standards, suggesting comparable synthetic feasibility .

Research Findings and Hypotheses

  • Dihydropyridazinone Core: Common to all analogs, this core likely serves as a critical pharmacophore. Its planar structure and keto-enol tautomerism may facilitate interactions with biological targets, such as monoclonal antibody CDR3 regions (as seen with CPX) .
  • Sulfonyl vs. Naphthalene/Furan Substituents : Sulfonyl groups are associated with enhanced solubility and target specificity compared to aromatic hydrocarbons, though they may reduce passive diffusion .
  • Fluorine Substitution: The 3,5-difluorophenyl group in the target compound could mitigate metabolic oxidation, extending half-life compared to non-fluorinated analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.